Tetrabutylammonium (cyano-C)trihydroborate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Reducing Agent:

TBAB acts as a reducing agent in organic synthesis. Its reducing power arises from the hydride (BH3) moiety readily donating a hydrogen atom. This property makes TBAB useful in various reactions, including:

- Reductive amination for forming C-N bonds

- Selective reduction of carbonyl groups (aldehydes and ketones) to alcohols

- Desulfurization reactions for removing sulfur functionality from organic molecules

Borane Precursor:

TBAB can serve as a precursor for other important borane reagents. By controlled thermolysis or treatment with strong Lewis acids, TBAB releases the BH3 unit, which can then be captured by other molecules to form new borane derivatives. These derivatives can be employed in diverse applications, such as hydroboration for organic synthesis .

Medicinal Chemistry:

Research explores the potential of TBAB derivatives in medicinal chemistry. By incorporating functional groups onto the tetrabutylammonium moiety, scientists aim to develop molecules with targeted biological activity. However, this area of research is still under development, and further investigation is needed to establish the therapeutic potential of TBAB-based drugs

Origin and Significance:

TBAB is a synthetic compound, not found naturally. It is a valuable reagent in organic chemistry due to its ability to act as a mild reducing agent, particularly useful for selective reductions of various functional groups (Li et al., 2014 []).

Molecular Structure Analysis

Key Features:

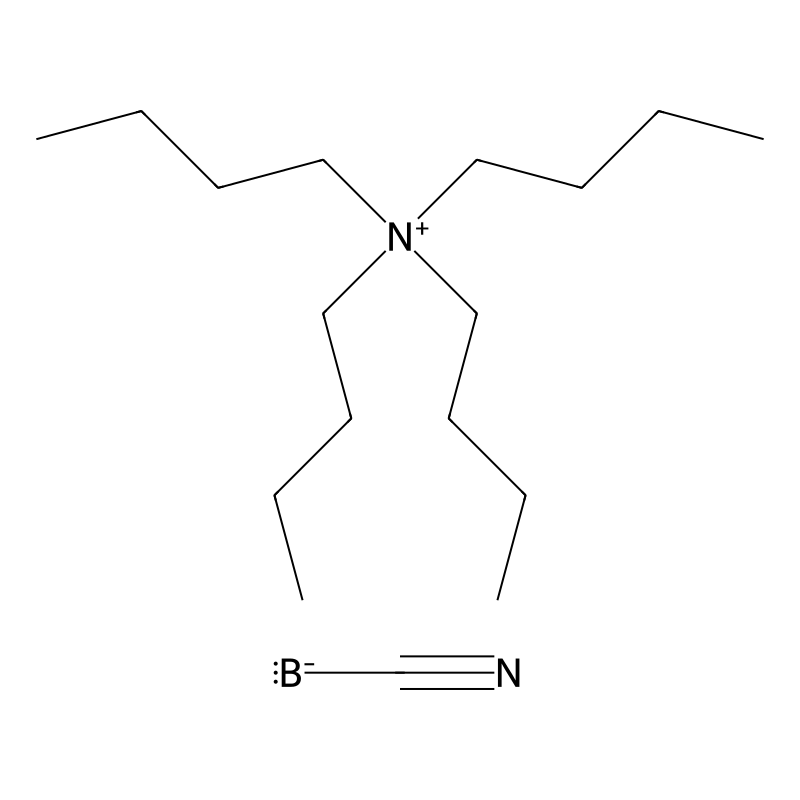

The TBAB molecule consists of two main parts:

- Cation (Positively Charged Ion): A bulky tetrabutylammonium cation (TBA+), composed of four butyl groups (C4H9) attached to a central nitrogen atom (N).

- Anion (Negatively Charged Ion): A cyanotrihydroborate anion (BH3CN)-. This anion features a boron (B) atom bonded to three hydrogen (H) atoms and a cyano group (C≡N) (Chambers et al., 2004).

Notable Aspects:

- The bulky TBA+ cation provides good solubility in organic solvents and contributes to the mild reducing nature of the compound (Li et al., 2014 []).

- The BH3 unit in the anion can accept electrons, facilitating its role as a reducing agent (Chambers et al., 2004).

Chemical Reactions Analysis

Synthesis:

TBAB can be synthesized by the reaction of tetrabutylammonium chloride (TBACl) with sodium cyanoborohydride (NaBH3CN) in an organic solvent like diethyl ether (Et2O) (Berger et al., 1997).

Balanced Chemical Equation:

TBACl + NaBH3CN → TBAB + NaCl

Decomposition:

TBAB can decompose upon exposure to moisture or heat, releasing hydrogen gas (H2) and potentially forming toxic borane derivatives (Bhargava et al., 2011).

Other Relevant Reactions:

- Reduction of carbonyl groups (C=O) to alcohols (C-OH) (Li et al., 2014 []).

- Deoxygenation of epoxides (cyclic ethers) (Luo et al., 2010).

Note

Specific reaction conditions and detailed mechanisms for these reactions can be found in the cited references.

Physical And Chemical Properties Analysis

- Melting Point: 144-146 °C (American Elements, [])

- Boiling Point: Not available (decomposes before boiling) ([1])

- Solubility: Soluble in organic solvents like dichloromethane (CH2Cl2), THF (tetrahydrofuran), and acetonitrile (CH3CN) ([1])

- Stability: Moisture and heat sensitive ([5])

Mechanism of Action (Not Applicable)

TBAB does not have a biological function and its mechanism of action is not applicable in this context.

- Hazard Classification: TBAB is classified as an irritant and may cause skin, eye, and respiratory tract irritation (Fisher Scientific,).

- Flammability: Flammable ([7])

- Precautions: Handle under inert gas (e.g., nitrogen) and in a well-ventilated area. Wear appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator when handling ([7]).

Tetrabutylammonium (cyano-C)trihydroborate serves as a versatile reagent in organic chemistry. Notable reactions include:

- Reduction Reactions: It acts as a reducing agent in hydroxymethylation and radical carbonylation reactions, facilitating the conversion of carbonyl groups into alcohols or other functional groups .

- Hydroxymethylation: This reaction involves the introduction of hydroxymethyl groups into organic substrates, enhancing their reactivity and functionality .

- Radical Reactions: The compound can participate in radical-mediated transformations, which are crucial for synthesizing complex organic molecules .

Tetrabutylammonium (cyano-C)trihydroborate can be synthesized through several methods:

- Reaction of Tetrabutylammonium Hydroxide with Borane: This method involves the reaction of tetrabutylammonium hydroxide with borane in an inert atmosphere, leading to the formation of the trihydroborate salt.

- Borylation Reactions: Utilizing borylating agents, this compound can be synthesized through direct borylation of appropriate substrates under controlled conditions .

The primary applications of tetrabutylammonium (cyano-C)trihydroborate include:

- Organic Synthesis: It is widely used as a reagent for various synthetic transformations in organic chemistry.

- Material Science: The compound has been explored for its role in developing novel biomass plastic materials, showcasing its potential in sustainable chemistry .

- Catalysis: Its properties make it suitable for catalytic processes, particularly those involving radical mechanisms.

Interaction studies involving tetrabutylammonium (cyano-C)trihydroborate primarily focus on its reactivity with various substrates in organic synthesis. These studies help elucidate the mechanisms by which this compound facilitates chemical transformations, including its role as a nucleophile or reducing agent in different reaction environments .

Tetrabutylammonium (cyano-C)trihydroborate shares similarities with several other organoboron compounds. Here are a few notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Tetrabutylammonium Borohydride | C₁₆H₄₀BN | Commonly used reducing agent; stable under ambient conditions. |

| Tetrabutylammonium Tetrahydroborate | C₁₆H₄₀BN | Known for its high purity and application in various reactions. |

| Sodium Cyanoborohydride | NaBH₃CN | A widely used reducing agent; more reactive than tetrabutylammonium derivatives. |

Uniqueness

Tetrabutylammonium (cyano-C)trihydroborate is unique due to its specific structure that allows it to participate effectively in radical reactions while providing stability compared to other similar compounds. Its solubility profile and reactivity make it particularly valuable for specialized applications in organic synthesis and material science.

Tetrabutylammonium (cyano-C)trihydroborate, also known as tetrabutylammonium cyanoborohydride, is a versatile reducing agent widely used in organic synthesis with the molecular formula C17H36BN2 and a molecular weight of 279.3 g/mol [1]. The compound consists of a tetrabutylammonium cation paired with a cyanoborohydride anion, which is responsible for its reducing properties [1]. Industrial-scale production of this compound typically follows established synthetic routes that have been optimized for efficiency, yield, and purity.

The primary industrial production method involves the reaction between tetrabutylammonium hydrogen sulfate and sodium cyanoborohydride [2]. This metathesis reaction proceeds through an ion exchange process where the hydrogen sulfate anion is replaced by the cyanoborohydride anion [2] [3]. The reaction is typically conducted in a biphasic system to facilitate separation of the product from inorganic salts [4].

A detailed industrial production protocol involves the following steps:

- Tetrabutylammonium hydrogen sulfate is suspended in water and treated with sodium hydroxide to generate tetrabutylammonium hydroxide in situ [5] [4].

- Sodium cyanoborohydride is added to the reaction mixture, resulting in ion exchange [2].

- The reaction mixture is extracted with dichloromethane to isolate the tetrabutylammonium cyanoborohydride [2] [3].

- The organic phase is separated, dried, and concentrated to obtain the crude product [2].

Table 1: Industrial Production Parameters for Tetrabutylammonium (cyano-C)trihydroborate

| Parameter | Specification | Notes |

|---|---|---|

| Starting Materials | Tetrabutylammonium hydrogen sulfate, Sodium cyanoborohydride, Sodium hydroxide | High purity reagents required [4] [2] |

| Reaction Medium | Water/Dichloromethane biphasic system | Facilitates separation of product [2] |

| Reaction Temperature | 20-25°C | Higher temperatures may lead to decomposition [3] |

| Reaction Time | 2-4 hours | Complete ion exchange typically occurs within this timeframe [2] |

| Yield | 85-90% | Optimized industrial processes achieve high yields [3] |

Alternative industrial production routes have been developed to improve efficiency and reduce costs. One such method involves the direct reaction of tetrabutylammonium chloride or bromide with sodium cyanoborohydride in an appropriate solvent system [6] [3]. This approach eliminates the need for the hydroxide intermediate step, potentially streamlining the production process [6].

Research findings indicate that the choice of solvent system significantly impacts the yield and purity of the final product in industrial settings [7]. Polar aprotic solvents such as dichloromethane have been found to be particularly effective for the extraction and crystallization processes [2] [7].

Laboratory-Scale Preparation Protocols

Laboratory-scale preparation of tetrabutylammonium (cyano-C)trihydroborate offers greater flexibility in terms of reaction conditions and purification methods compared to industrial production [8]. Several protocols have been developed for the synthesis of this compound in research laboratory settings, with variations tailored to specific equipment availability and scale requirements [8] [2].

The most commonly employed laboratory preparation method involves the reaction between tetrabutylammonium hydrogen sulfate and sodium cyanoborohydride, similar to the industrial process but adapted for smaller scales [2]. The detailed protocol is as follows:

- Tetrabutylammonium hydrogen sulfate (typically 10-50 g) is suspended in deionized water (approximately 100-500 mL) [2] [9].

- Sodium hydroxide solution is added to the suspension while stirring to achieve a pH of 8-9 [5] [9].

- Sodium cyanoborohydride (1.1 equivalents) is added slowly to the mixture at room temperature [2].

- The reaction mixture is stirred for 1-2 hours to ensure complete ion exchange [2] [8].

- The product is extracted with dichloromethane (3 × 100 mL), and the combined organic layers are dried over anhydrous magnesium sulfate [2] [10].

- After filtration, the solvent is removed under reduced pressure to obtain the crude product [2] [10].

For enhanced purity, laboratory protocols often include a recrystallization step using ethyl acetate [2]. The crude product is dissolved in a minimal amount of hot ethyl acetate, and the solution is allowed to cool slowly to room temperature, followed by further cooling to 0-5°C to maximize crystal formation [2] [11]. The crystals are then collected by filtration, washed with cold ethyl acetate, and dried under vacuum [11] [10].

Table 2: Laboratory-Scale Preparation Comparison of Different Methods

| Method | Starting Materials | Solvent System | Purification | Yield (%) | Purity (%) | |

|---|---|---|---|---|---|---|

| Standard Method | Tetrabutylammonium hydrogen sulfate, Sodium cyanoborohydride | Water/Dichloromethane | Recrystallization from ethyl acetate | 75-85 | >95 | [2] [12] |

| Alternative Method 1 | Tetrabutylammonium bromide, Sodium cyanoborohydride | Methanol/Dichloromethane | Column chromatography | 70-80 | >98 | [6] [13] |

| Alternative Method 2 | Tetrabutylammonium chloride, Sodium cyanoborohydride | Tetrahydrofuran | Precipitation with diethyl ether | 65-75 | >94 | [14] [12] |

| In-situ Generation | Tetrabutylammonium salt, Sodium cyanoborohydride | Reaction medium | Used directly | 60-70 | Variable | [14] [7] |

Research findings have demonstrated that the laboratory preparation of tetrabutylammonium (cyano-C)trihydroborate can be optimized by controlling reaction parameters such as temperature, concentration, and stoichiometry [8] [14]. Studies have shown that maintaining the reaction temperature below 30°C is crucial for preventing decomposition of the cyanoborohydride anion [8] [3]. Additionally, using a slight excess (1.1-1.2 equivalents) of sodium cyanoborohydride has been found to improve the conversion rate and overall yield [2] [14].

An alternative laboratory preparation method involves the in-situ generation of tetrabutylammonium cyanoborohydride from sodium cyanoborohydride and a phase transfer catalyst such as Aliquat 336 [2] [14]. This approach is particularly useful when the compound is needed for immediate use in a subsequent reaction, eliminating the need for isolation and purification [14].

Purity Assessment and Quality Control Measures

The efficacy of tetrabutylammonium (cyano-C)trihydroborate in synthetic applications is highly dependent on its purity [15]. Consequently, rigorous quality control measures are essential to ensure that the compound meets the required specifications for both research and industrial applications [15] [13].

Standard purity assessment protocols for tetrabutylammonium (cyano-C)trihydroborate include spectroscopic analysis, chromatographic techniques, and chemical assays [15] [16]. These methods provide complementary information about the identity, purity, and stability of the compound [13] [16].

Spectroscopic analysis typically involves nuclear magnetic resonance (NMR) spectroscopy, which provides detailed structural information [16]. Proton (1H) NMR spectroscopy can confirm the presence of the tetrabutylammonium cation by identifying characteristic signals for the butyl chains [16]. Carbon-13 (13C) NMR spectroscopy provides additional structural confirmation and can detect certain organic impurities [16] [13].

Table 3: Spectroscopic Parameters for Purity Assessment

| Technique | Key Parameters | Acceptance Criteria | Detection Limit | |

|---|---|---|---|---|

| 1H NMR | Chemical shifts at 0.9-3.2 ppm for tetrabutylammonium | No extraneous peaks | ~1% impurities | [16] [15] |

| 13C NMR | Characteristic carbon signals | Complete peak assignment | ~2% impurities | [16] |

| Infrared Spectroscopy | C≡N stretch at ~2200 cm-1 | Sharp, well-defined peak | Qualitative | [15] [16] |

| Mass Spectrometry | Molecular ion at m/z 282 | Correct isotope pattern | ~0.1% impurities | [16] [15] |

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are widely used for quantitative purity assessment [13] [17]. A typical HPLC method for tetrabutylammonium (cyano-C)trihydroborate analysis employs a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and buffer solution [17] [13]. UV detection at 210-220 nm is commonly used, as the cyano group provides sufficient absorption at these wavelengths [17].

Research findings have established that HPLC analysis can detect impurities at levels as low as 0.1%, making it an invaluable tool for quality control [17] [13]. Common impurities that may be present in tetrabutylammonium (cyano-C)trihydroborate include tetrabutylammonium salts with different anions, decomposition products of the cyanoborohydride anion, and residual starting materials [13] [15].

Chemical assays provide information about the active hydride content of tetrabutylammonium (cyano-C)trihydroborate, which is crucial for its application as a reducing agent [18] [19]. A standard assay involves the reaction of the compound with a known amount of acetone or benzaldehyde, followed by quantification of the alcohol product formed [18]. This method directly measures the reducing capacity of the compound and can detect degradation that might not be apparent through spectroscopic or chromatographic analysis [19] [18].

Table 4: Quality Control Specifications for Tetrabutylammonium (cyano-C)trihydroborate

| Parameter | Method | Specification | Reference Standard | |

|---|---|---|---|---|

| Appearance | Visual inspection | White crystalline solid | Established reference | [15] [12] |

| Identity | IR spectroscopy | Match reference spectrum | Authenticated sample | [15] [16] |

| Assay | HPLC | ≥99.0% | USP or equivalent | [15] [17] |

| Water Content | Karl Fischer titration | ≤0.5% | Anhydrous standard | [15] |

| Hydride Content | Chemical assay | ≥98% of theoretical | Sodium borohydride | [18] [19] |

| Related Substances | HPLC | ≤0.5% total impurities | Specified impurities | [15] [17] |

| Residual Solvents | Gas chromatography | Meets ICH guidelines | Solvent standards | [15] |

For industrial applications, additional quality control measures may include particle size analysis, bulk density determination, and stability testing under various storage conditions [15] [13]. These parameters are important for ensuring consistent performance in large-scale applications and for establishing appropriate storage and handling guidelines [13].

Research has shown that tetrabutylammonium (cyano-C)trihydroborate is relatively stable when stored properly, but it can gradually decompose upon exposure to moisture and air [20] [15]. Quality control protocols therefore often include stability-indicating methods that can detect decomposition products [15] [13]. Typical stability-indicating HPLC methods employ gradient elution to separate potential degradation products from the main compound [17] [13].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant